molecular formula C5H6N2O2 B1587458 6-Methoxypyrimidin-4(3H)-one CAS No. 6128-06-9

6-Methoxypyrimidin-4(3H)-one

Cat. No. B1587458
CAS RN: 6128-06-9
M. Wt: 126.11 g/mol
InChI Key: GZFWHDWTLOZEOM-UHFFFAOYSA-N
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Description

6-Methoxypyrimidin-4(3H)-one, also known as 4-Amino-6-methoxypyrimidine, is a chemical compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 g/mol .


Synthesis Analysis

While specific synthesis methods for 6-Methoxypyrimidin-4(3H)-one were not found in the search results, related compounds such as 4-Amino-6-methoxypyrimidine have been synthesized for various research purposes . For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The InChI string for 6-Methoxypyrimidin-4(3H)-one is InChI=1S/C5H7N3O/c1-9-5-2-4 (6)7-3-8-5/h2-3H,1H3, (H2,6,7,8) . Its canonical SMILES representation is COC1=NC=NC (=C1)N .


Physical And Chemical Properties Analysis

6-Methoxypyrimidin-4(3H)-one has a molecular weight of 125.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 61 Ų .

Scientific Research Applications

Cancer Therapy: FGFR Inhibitors

6-Methoxypyrimidin-4(3H)-one: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) , which plays a crucial role in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Targeting FGFRs represents an attractive strategy for cancer therapy, and compounds with this moiety have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Anti-Tumor Activity: Pyrido-Indole Derivatives

The compound has been used as a building block in the design and synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives . These derivatives have demonstrated significant anti-tumor activity, with some showing high potency against cancer cell lines such as Hela, A549, HepG2, and MCF-7 . The introduction of alkyl or aralkyl and a sulfonyl group, considered pharmacophores of some antitumor drugs, has enhanced their antiproliferative activity .

Molecular Docking and MD Simulations

In the quest for novel anti-cancer agents, 6-Methoxypyrimidin-4(3H)-one derivatives have been subjected to molecular docking and molecular dynamics (MD) simulations to evaluate their binding orientations and stabilities within the active sites of target proteins . This computational approach aids in predicting the efficacy of these compounds as anti-tumor agents before proceeding to in vitro and in vivo testing .

Design of Small Molecule Inhibitors

The compound’s derivatives have been incorporated into the design of small molecules featuring privileged scaffolds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These molecules have been synthesized as novel CDK2 targeting compounds, which are crucial in the regulation of the cell cycle and are potential targets for cancer therapy .

Drug Development: Lead Compound Optimization

6-Methoxypyrimidin-4(3H)-one: has been utilized as a lead compound in drug development, particularly in the optimization of low molecular weight compounds with the potential for high therapeutic efficacy . The optimization process involves modifying the lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetics .

Pharmacophore Modeling

The structural motif of 6-Methoxypyrimidin-4(3H)-one serves as a key element in pharmacophore modeling, which is a method used to identify the essential features responsible for a drug’s biological activity . This approach is instrumental in the rational design of new drugs, allowing researchers to predict the activity of novel compounds and streamline the drug discovery process .

Safety and Hazards

Specific safety and hazard information for 6-Methoxypyrimidin-4(3H)-one was not found in the search results .

Future Directions

While specific future directions for 6-Methoxypyrimidin-4(3H)-one were not found in the search results, research into related compounds such as pyrimidinamine derivatives is ongoing due to their potential applications in various fields .

properties

IUPAC Name

4-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFWHDWTLOZEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396186
Record name 6-METHOXY-4-1H-PYRIMIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyrimidin-4(3H)-one

CAS RN

6128-06-9
Record name 6-METHOXY-4-1H-PYRIMIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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